7-{[(4-nitrophenyl)sulfonyl]methyl}-7,8-dihydro[1,4]thiazino[4,3,2-gh]purine
Overview
Description
7-{[(4-nitrophenyl)sulfonyl]methyl}-7,8-dihydro[1,4]thiazino[4,3,2-gh]purine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a purine derivative that contains a thiazine ring, which gives it unique properties that make it useful in various fields of study.
Mechanism of Action
The mechanism of action of 7-{[(4-nitrophenyl)sulfonyl]methyl}-7,8-dihydro[1,4]thiazino[4,3,2-gh]purine involves the inhibition of protein kinases. This compound binds to the active site of these enzymes and prevents them from phosphorylating their target proteins. This inhibition can lead to the disruption of various cellular processes, which can be useful in studying the role of protein kinases in disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to inhibit the activity of various protein kinases, including MAPK, ERK, and JNK. This inhibition can lead to the disruption of various cellular processes, which can be useful in studying the role of protein kinases in disease.
Advantages and Limitations for Lab Experiments
The advantages of using 7-{[(4-nitrophenyl)sulfonyl]methyl}-7,8-dihydro[1,4]thiazino[4,3,2-gh]purine in lab experiments include its ability to inhibit the activity of protein kinases, which can be useful in studying the role of these enzymes in disease. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research involving 7-{[(4-nitrophenyl)sulfonyl]methyl}-7,8-dihydro[1,4]thiazino[4,3,2-gh]purine. These include further studies to determine its safety and efficacy in humans, the development of new drugs that target protein kinases, and the study of the role of protein kinases in disease. Additionally, this compound can potentially be used in the development of new diagnostic tools for various diseases.
Scientific Research Applications
7-{[(4-nitrophenyl)sulfonyl]methyl}-7,8-dihydro[1,4]thiazino[4,3,2-gh]purine has been used extensively in scientific research due to its unique properties. This compound has been shown to inhibit the activity of protein kinases, which are important enzymes involved in various cellular processes. This inhibition can be useful in studying the role of protein kinases in disease and can potentially lead to the development of new drugs that target these enzymes.
properties
IUPAC Name |
11-[(4-nitrophenyl)sulfonylmethyl]-9-thia-1,3,5,7-tetrazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O4S2/c20-19(21)9-1-3-11(4-2-9)25(22,23)6-10-5-24-14-12-13(15-7-16-14)17-8-18(10)12/h1-4,7-8,10H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMAKPTYNHICNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C=NC3=C2C(=NC=N3)S1)CS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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